molecular formula C22H22N4O3 B226728 2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol

2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol

Cat. No. B226728
M. Wt: 390.4 g/mol
InChI Key: UIVSNRKMYYNGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Studies have shown that 2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol can modulate the expression of various genes and proteins that are involved in inflammation, tumor growth, and viral replication. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol in lab experiments is its potential for use in the development of new drugs for the treatment of various diseases. However, one limitation is that the compound may have off-target effects that could lead to unwanted side effects.

Future Directions

There are several future directions for research on 2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential use of the compound in combination with other drugs for the treatment of various diseases. Additionally, research could focus on developing new synthetic methods for the compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is reacted with 2,6-dimethylaniline to form an intermediate. This intermediate is then reacted with imidazo[1,2-a]pyrimidine-2-amine to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H22N4O3/c1-13-7-5-8-14(2)18(13)24-21-19(25-22-23-9-6-10-26(21)22)15-11-16(28-3)20(27)17(12-15)29-4/h5-12,24,27H,1-4H3

InChI Key

UIVSNRKMYYNGAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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